molecular formula C7H4N2O3S B8672935 5-Nitrobenzo[d]isothiazol-3(2H)-one

5-Nitrobenzo[d]isothiazol-3(2H)-one

Cat. No.: B8672935
M. Wt: 196.19 g/mol
InChI Key: QZFIGQFIRSBAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrobenzo[d]isothiazol-3(2H)-one is a heterocyclic compound featuring a nitro group at the 5-position of the benzoisothiazolone core. This structure confers unique chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and industrial applications. The nitro group enhances electrophilicity, facilitating interactions with biological targets such as enzymes or microbial systems .

Key applications include:

  • Antimicrobial Activity: Isothiazol-3(2H)-ones, including nitro-substituted derivatives, are widely used as industrial microbiocides due to their antibacterial and antifungal properties .
  • Antimalarial Potential: Derivatives of benzo[d]isothiazol-3(2H)-one, including nitro-substituted variants, inhibit Plasmodium spp. enzymes in the methylerythritol phosphate (MEP) pathway, a target absent in mammals, offering species-selective antimalarial activity .
  • Enzyme Inhibition: The compound’s reactivity with cysteine residues in enzymes (e.g., via disulfide bond formation) underpins its role in inhibiting targets like monoacylglycerol lipase (MGL) and carbonic anhydrase IX (CAIX) .

Properties

Molecular Formula

C7H4N2O3S

Molecular Weight

196.19 g/mol

IUPAC Name

5-nitro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H4N2O3S/c10-7-5-3-4(9(11)12)1-2-6(5)13-8-7/h1-3H,(H,8,10)

InChI Key

QZFIGQFIRSBAFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzo[d]isothiazol-3(2H)-one typically involves the nitration of 1,2-benzothiazol-3(2H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 5-Amino-1,2-benzothiazol-3(2H)-one.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

5-Nitrobenzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the production of dyes and pigments, as well as in the formulation of certain types of rubber.

Mechanism of Action

The mechanism of action of 5-Nitrobenzo[d]isothiazol-3(2H)-one involves its interaction with cellular components. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular structures. This compound can also inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-nitrobenzo[d]isothiazol-3(2H)-one are influenced by substituent type, position, and oxidation state. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Substituent(s) Key Features Reference
This compound Nitro at C5 Electrophilic nitro group enhances enzyme inhibition (e.g., Plasmodium IspD) .
2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) 4-Nitrophenyl at N2 Lacks benzoyl group of IsoA; selective antimicrobial activity .
Benzo[d]isothiazol-3(2H)-one-1,1-dioxide (Saccharin) Sulfone groups at S1 and S2 CAIX inhibitor; toxicologically safe due to widespread use as a sweetener .
2-Octylisothiazol-3(2H)-one (Octhilinone) Octyl at N2 Potent MGL inhibitor (IC50 = 88 nM); industrial biocide .
5-Chloro-2-methylisothiazol-3(2H)-one Chloro at C5, methyl at N2 Industrial biocide; synergistic with 2-methyl analogue for enhanced activity .
2-Butylbenzo[d]isothiazol-3(2H)-one (BBIT) Butyl at N2 Low oral toxicity (NOAEL = 270 mg/kg/day in rats); antifungal agent .

Toxicity Profiles

Compound Toxicity Profile Reference
This compound Limited data; potential cysteine reactivity may pose off-target risks .
Saccharin Low toxicity (LD50 > 5 g/kg in rodents); approved for human consumption .
BBIT NOAEL = 270 mg/kg/day; no mortality or organ toxicity in 90-day rat studies .
5-Chloro-2-methylisothiazolone Irritant at high doses; mutagenicity not fully characterized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.